molecular formula C11H11NO5 B10757327 N-(Carboxycarbonyl)-D-phenylalanine CAS No. 856680-67-6

N-(Carboxycarbonyl)-D-phenylalanine

Cat. No.: B10757327
CAS No.: 856680-67-6
M. Wt: 237.21 g/mol
InChI Key: ULQWGBCNOHBNDB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Carboxycarbonyl)-D-phenylalanine is a sophisticated chiral amino acid derivative of significant interest in biochemical and pharmacological research. Its core structure, featuring the D-phenylalanine backbone, provides stereospecificity, while the unique N-(carboxycarbonyl) moiety introduces both a carboxylic acid and a carbonyl group, making it a versatile synthetic intermediate and a potent enzyme inhibitor. This compound is primarily valued for its role as a mechanism-based inhibitor of carboxypeptidase A and other zinc-dependent proteases. The molecule chelates the active-site zinc ion through its carbonyl oxygen, while its phenylalanine side chain occupies the enzyme's hydrophobic S1 pocket, leading to potent and specific inhibition. This action makes it an essential tool for enzymology studies, enabling researchers to elucidate protease mechanisms, substrate specificity, and active site architecture.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

856680-67-6

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

(2R)-2-(oxaloamino)-3-phenylpropanoic acid

InChI

InChI=1S/C11H11NO5/c13-9(11(16)17)12-8(10(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m1/s1

InChI Key

ULQWGBCNOHBNDB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)O

Origin of Product

United States

Synthetic Pathways and Stereochemical Control in N Carboxycarbonyl D Phenylalanine Production

Strategies for Asymmetric Synthesis of D-Phenylalanine Precursors and Related Chiral Building Blocks

The production of enantiomerically pure D-phenylalanine is a crucial first step. While chemical methods like asymmetric transformation of racemic DL-phenylalanine have been developed, enzymatic and chemoenzymatic strategies are often favored for their high selectivity and environmentally benign reaction conditions. acs.orgmdma.ch

Biocatalytic methods have emerged as powerful procedures for synthesizing D-amino acids. acs.org Key enzymatic pathways include:

Deracemization: This approach uses enzymes to selectively convert the unwanted L-enantiomer from a racemic mixture into the desired D-enantiomer, theoretically allowing for a 100% yield. One such method couples the stereoselective oxidation of the L-amino acid, catalyzed by an L-amino acid deaminase (LAAD), with a non-selective reduction step that converts the resulting imino acid back to the racemic amino acid, creating a dynamic kinetic resolution. nih.gov

Asymmetric Amination: Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the hydroamination of cinnamic acids. nih.govnih.gov While PALs naturally produce L-phenylalanine, engineered variants have been developed to enhance the formation of D-phenylalanine. nih.govresearchgate.net Coupling PAL amination with a chemoenzymatic deracemization process has been shown to produce substituted D-phenylalanines in high yield and excellent optical purity. nih.govnih.gov

Enzymatic Kinetic Resolution: This classic method uses enzymes like acylase I to selectively hydrolyze N-acyl-L-phenylalanine from a racemic N-acyl-DL-phenylalanine mixture, leaving the unreacted N-acyl-D-phenylalanine, which can then be isolated and deprotected. acs.org

These enzymatic strategies provide access to the essential D-phenylalanine precursor with the high degree of stereochemical purity required for subsequent synthetic steps.

Table 1: Comparison of Enzymatic Methods for D-Phenylalanine Derivative Synthesis

MethodEnzyme(s)SubstrateProductKey FeaturesReference
DeracemizationPhenylalanine Ammonia Lyase (PAL) & L-Amino Acid Deaminase (LAAD)p-Nitrocinnamic acidD-p-NitrophenylalanineOne-pot chemoenzymatic cascade; achieves high yield and enantiomeric excess (>99% ee). nih.govnih.gov nih.govnih.gov
Asymmetric SynthesisEngineered D-amino acid dehydrogenasesPhenylpyruvic acid derivativesD-phenylalanine derivativesDirect conversion of prochiral keto acids; high atom economy. acs.org acs.org
Kinetic ResolutionAcylase IN-acyl-DL-phenylalanineN-acyl-D-phenylalanineSelective hydrolysis of the L-enantiomer; a well-established method. acs.org acs.org
DeracemizationL-amino acid oxidase (from Proteus mirabilis)L-phenylalanineD-phenylalanineAchieved 49.5% conversion in 7 hours with an engineered variant. nih.gov nih.gov

Installation of the Carboxycarbonyl Group: Methodological Advancements and Challenges

The "carboxycarbonyl" group is an N-oxalyl moiety, —C(O)COOH. Its installation onto the primary amine of D-phenylalanine is an N-acylation reaction. ontosight.aiscience.gov The primary reagent for this transformation is typically a derivative of oxalic acid, such as oxalyl chloride or its monoesters, which are highly reactive and can efficiently acylate amines. guidechem.comchemicalbook.comwikipedia.org

Carbonylation Reactions and Reagent Selectivity for Carboxycarbonyl Formation

The most direct method for installing the carboxycarbonyl group is through N-acylation with an oxalyl derivative. Oxalyl chloride (COCl)₂ is a highly effective reagent for converting carboxylic acids to acyl chlorides and for acylating amines. guidechem.comchemicalbook.com

The reaction of a carboxyl-protected D-phenylalanine (e.g., D-Phe-OtBu) with oxalyl chloride would proceed via nucleophilic attack of the free amino group on one of the acyl chloride moieties. To avoid double acylation, the reaction stoichiometry must be carefully controlled. A more selective approach involves using a mono-substituted oxalyl derivative, such as a mono-ester mono-acyl chloride (e.g., ethyl oxalyl chloride, EtO-CO-COCl). This reagent allows for the selective introduction of the ethoxycarbonylcarbonyl group, which can then be hydrolyzed in a final step to yield the desired carboxycarbonyl group.

Reactions involving oxalyl chloride are known to proceed under mild conditions, which is crucial for minimizing the risk of racemization at the sensitive α-carbon of the amino acid. guidechem.comchemicalbook.com The use of a non-polar solvent and a non-nucleophilic base (to scavenge the HCl byproduct) is typical. guidechem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity of N-(Carboxycarbonyl)-D-phenylalanine

To maximize the yield and purity of the final product, several reaction parameters must be optimized. The key challenges are ensuring complete and selective acylation while preventing side reactions and, most importantly, avoiding racemization of the chiral center.

Key optimization parameters include:

Solvent: Aprotic, non-polar solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often preferred to minimize side reactions. guidechem.com

Temperature: Low temperatures (e.g., 0 °C to room temperature) are generally employed to control the reactivity of oxalyl chloride and suppress racemization. mdpi.com

Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl generated during the acylation. The choice and stoichiometry of the base can be critical; strong bases or excesses can sometimes promote racemization. mdpi.comresearchgate.net

Reagent Addition: Slow, dropwise addition of the acylating agent to the amino acid derivative solution helps to control the reaction and prevent localized high concentrations that could lead to side products.

Table 3: Hypothetical Optimization of N-Acylation of D-Phenylalanine tert-Butyl Ester

EntryAcylating AgentBase (Equivalents)Temperature (°C)SolventYield (%)Enantiomeric Purity (%)
1Oxalyl ChlorideTEA (1.1)25DCM7595
2Oxalyl ChlorideTEA (1.1)0DCM8298
3Ethyl Oxalyl ChlorideTEA (1.1)0DCM90>99
4Ethyl Oxalyl ChlorideDIPEA (1.1)0DCM88>99
5Ethyl Oxalyl ChlorideTEA (1.1)0Toluene85>99

This table is illustrative, based on general principles of organic synthesis optimization.

Stereoselective Synthesis of this compound

Maintaining the stereochemical integrity of the D-phenylalanine core during the synthesis is paramount. The α-proton of an N-acylated amino acid is susceptible to deprotonation by base, which can lead to the formation of a planar enolate intermediate and subsequent racemization (loss of optical purity). mdpi.com This is a significant challenge, especially during amide bond formation or acylation steps that involve activation of the carboxyl group. researchgate.net

Chiral Auxiliary Approaches in Stereocontrol

While starting with enantiopure D-phenylalanine is the most direct route, chiral auxiliaries represent a powerful alternative strategy, particularly if one were to construct the amino acid from a prochiral precursor. A chiral auxiliary is a temporary, enantiomerically pure molecule that is attached to the substrate to direct a subsequent chemical transformation in a highly diastereoselective manner. digitellinc.comwikipedia.org

In the context of amino acid synthesis, an auxiliary like a pseudoephedrine or an oxazolidinone can be attached to a glycine (B1666218) equivalent. wikipedia.org The steric bulk of the auxiliary then directs the approach of an electrophile (e.g., benzyl (B1604629) bromide) to one face of the enolate, leading to the formation of one diastereomer preferentially. After the key bond is formed, the auxiliary is cleaved, yielding the enantiomerically enriched amino acid. digitellinc.comwikipedia.orgnih.gov

While less common for a simple acylation of an already-chiral amino acid, the principles of stereocontrol are still relevant. The use of reagents and conditions that avoid the formation of racemization-prone intermediates is key. For example, avoiding strong bases and using coupling reagents known to suppress racemization are standard practices in peptide synthesis and are directly applicable here. creative-peptides.commdpi.com The use of a chiral auxiliary-based method could be envisioned in a scenario where the N-acyl group itself is built in a stepwise fashion on a glycine template, with the auxiliary controlling the stereochemistry during the introduction of the benzyl group. tcichemicals.comacs.org

Asymmetric Catalysis in N-Functionalization Strategies

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules like this compound. These methods employ chiral catalysts to control the stereochemical outcome of the N-functionalization reaction, ensuring the formation of the D-enantiomer.

A prominent strategy involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-acyl-dehydroalanine precursors. nih.govnih.gov This reaction proceeds through a cascade involving a conjugate addition and an enantioselective protonation. nih.gov A chiral rhodium enolate intermediate is formed, which then undergoes protonation preferentially on one face, leading to the desired chiral phenylalanine derivative. nih.govnih.gov The choice of the chiral ligand bound to the rhodium catalyst is critical for inducing high enantioselectivity. nih.gov This method is notable for its tolerance of various arylboronic acids, allowing for the synthesis of a range of functionalized phenylalanine derivatives with high synthetic feasibility, even at the gram scale. nih.gov

While highly effective, direct N-acylation of D-phenylalanine must be carefully managed to prevent racemization, where the desired stereochemical purity is lost. The use of certain coupling reagents and bases can promote the formation of an oxazolone (B7731731) intermediate, which can lead to a loss of stereointegrity. nih.gov Therefore, the development of racemization-free synthesis routes is a key focus in the chemical production of these compounds.

Catalytic SystemReaction TypeKey FeaturesReported Outcome
Rh(I) / Chiral Ligand (e.g., L1a) Asymmetric Conjugate AdditionEmploys N-phthalimidodehydroalanine and arylboronic acids; proceeds via conjugate addition and enantioselective protonation cascade. nih.govnih.govFacile preparation of various chiral functionalized phenylalanines with high stereocontrol. nih.gov
Palladium Catalysis C-H Functionalization/OlefinationPost-synthetic modification of phenylalanine residues within peptides; requires bidentate coordination of the peptide to the catalyst. ntu.ac.ukAllows for site-selective modification, but stereocontrol is dependent on peptide structure and catalyst coordination. ntu.ac.uk

Enzymatic Synthesis and Biocatalytic Routes for Enantiopure Production

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing enantiopure D-amino acids and their derivatives. nih.gov These processes leverage the inherent stereospecificity of enzymes to catalyze reactions with high efficiency and precision, often under mild aqueous conditions. polimi.it

Several enzymatic strategies have been developed for the synthesis of D-phenylalanines:

D-Amino Acid Transaminases (DAATs): These pyridoxal-5-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from a D-amino donor (like D-alanine) to a keto-acid precursor (e.g., phenylpyruvate). nih.govwikipedia.org The equilibrium of this reaction can be shifted towards product formation by using a multi-enzyme cascade system. nih.govmdpi.comnih.gov Protein engineering has been successfully employed to create DAAT variants with enhanced activity and broader substrate specificity towards various D-phenylalanine derivatives. nih.govpolimi.it

Phenylalanine Ammonia Lyases (PALs): PALs naturally catalyze the deamination of L-phenylalanine. However, through protein engineering, their selectivity has been reversed to favor the synthesis of D-phenylalanine derivatives from substituted cinnamic acids and ammonia. nih.govacs.orgnih.gov By coupling an engineered D-selective PAL with an L-amino acid deaminase (which removes any undesired L-enantiomer), one-pot systems can achieve high yields and excellent optical purity (>99% enantiomeric excess) for D-arylalanines. nih.gov

Hydantoinase/Carbamoylase Systems: This industrial process starts with a racemic mixture of 5-substituted hydantoins. A D-specific hydantoinase selectively hydrolyzes the D-hydantoin to a D-N-carbamoyl-amino acid, which is then converted to the final D-amino acid by a D-carbamoylase. lsbu.ac.uk A racemase is included to continuously convert the remaining L-hydantoin to the D-form, allowing for a theoretical yield of 100%. nih.gov

D-Acylases: These enzymes perform the kinetic resolution of racemic N-acyl-amino acids. nih.gov The D-acylase specifically hydrolyzes the N-acyl group from the D-enantiomer, leaving the N-acyl-L-amino acid untouched. lsbu.ac.uk The free D-amino acid can then be easily separated. lsbu.ac.uk Coupling a D-acylase with a racemase in a dynamic kinetic resolution process enables the complete conversion of the racemic starting material to the desired D-amino acid. nih.gov

Enzyme ClassPrecursor(s)MechanismKey Advantages
D-Amino Acid Transaminase (DAAT) Phenylpyruvate, D-amino donorReversible transaminationHigh enantioselectivity; can be used in whole-cell biocatalytic cascades. nih.govpolimi.it
Engineered Phenylalanine Ammonia Lyase (PAL) Substituted Cinnamic Acid, AmmoniaAsymmetric hydroaminationHigh atom economy; produces D-arylalanines with high optical purity. nih.govnih.gov
Hydantoinase / Carbamoylase DL-5-BenzylhydantoinDynamic kinetic resolutionIndustrially established; high yield and enantioselectivity. lsbu.ac.uk
D-Acylase N-Acyl-DL-phenylalanineKinetic resolutionMarked stereospecificity; can be coupled with a racemase for dynamic kinetic resolution. nih.gov

Derivatization Strategies for this compound Analogues

Starting from the core structure of this compound, various derivatization strategies can be employed to create analogues with tailored properties. These modifications can be directed at the C-terminus, the phenyl ring, or by incorporating the entire moiety into larger peptide structures to develop new therapeutic agents, molecular probes, or peptidomimetics. nih.govnih.gov

C-Terminal Modifications and Esterification for Prodrug or Probe Development

Modification of the C-terminal carboxylic acid is a common strategy, particularly for developing prodrugs with improved pharmacokinetic profiles. nih.gov Esterification of the carboxyl group can enhance properties such as lipophilicity, which in turn can improve membrane permeability, cellular uptake, and oral bioavailability. nih.gov

For instance, a series of N-acyl phenylalanine derivatives were converted into ester prodrugs to act as dual α4β1 and α4β7 integrin antagonists. nih.gov Investigation led to the discovery of a morpholinopropyl ester that demonstrated favorable intestinal fluid stability, solubility, and permeability, ultimately leading to high blood levels of the active parent drug when administered orally in monkeys. nih.gov Such modifications are designed to be cleaved by endogenous esterases within the body, releasing the active carboxylic acid at the target site. This approach can also protect the parent drug from premature metabolism.

Beyond prodrugs, the C-terminus can be functionalized by attaching fluorescent probes or other reporter molecules, enabling studies of cellular localization and molecular interactions. researchgate.net

Modification TypePurposeExampleOutcome
Esterification Prodrug DevelopmentMorpholinopropyl ester of an N-acyl 4-(3-pyridonyl)phenylalanine derivative. nih.govImproved solubility, permeability, and oral bioavailability; high blood levels of the active drug achieved in vivo. nih.gov
Amidation Mimic Native Proteins / Neutralize ChargeC-terminal amideIncreases stability against enzymatic degradation and can influence peptide conformation and bioactivity.
Probe Conjugation Molecular Imaging / TrackingAttachment of a fluorescent tag (e.g., Bodipy)Allows for tracing cellular permeabilization and localization of the molecule. nih.gov

Phenyl Ring Substitutions and Their Impact on Molecular Interactions

The phenyl group of this compound offers a versatile scaffold for introducing substituents that can fine-tune the molecule's properties. wikipedia.org Altering the electronic nature of the aromatic ring by adding electron-donating or electron-withdrawing groups can significantly impact its non-covalent interactions, such as π-stacking and CH/π interactions, which are crucial for molecular recognition and binding to biological targets. nih.govnih.govacs.org

Studies on phenylalanine-incorporated cyclic peptides have shown a direct relationship between the electronic properties of 4-substituted phenyl rings and the conformational equilibrium of the peptide. nih.gov Electron-donating substituents were found to strengthen CH/π interactions, which promoted a folded peptide conformation by reducing the entropic cost of folding. nih.gov This relationship could be quantified through a linear correlation between the conformational free energies and the Hammett constants (σ) of the substituents. nih.gov

In the context of drug design, specific substitutions on the phenyl ring can dramatically alter binding affinity for a target protein. For example, in a series of N-methyl-D-aspartate (NMDA) receptor antagonists, a 2,5-disubstituted phenyl pattern was found to be optimal for high-affinity binding. nih.gov The introduction of bromo and methylthio substituents at these positions yielded highly active compounds. nih.gov Similarly, the placement of hydroxyl groups on the phenyl ring of phenylalanine derivatives was shown to be a critical parameter for their activity as modulators of human tyrosinase. nih.gov These findings highlight that rational substitution on the phenyl ring is a powerful tool for optimizing the biological activity of phenylalanine analogues.

Substituent TypePositionInteraction AffectedImpact on Molecular Properties
Electron-Donating Groups 4-positionStrengthens CH/π interactionsPromotes folded peptide conformation; can increase binding affinity in certain contexts. nih.gov
Electron-Withdrawing Groups 4-positionWeakens CH/π interactionsIncreases flexibility of the side chain; can be tuned for specific receptor interactions. nih.gov
Halogens (e.g., Br, Cl) 2,5-positionsDirect electrostatic/steric interactionsOptimal for high-affinity binding to NMDA receptor sites in specific guanidine (B92328) series. nih.gov
Hydroxyl Groups 2,4- or 3,5-positionsHydrogen bonding, coordinationCritical for modulating human tyrosinase activity. nih.gov

Peptide Conjugation and Peptidomimetics Incorporating the this compound Moiety

The incorporation of this compound and its analogues into larger peptide structures is a key strategy for creating novel therapeutics and research tools. nih.govresearchgate.net As a non-canonical amino acid, its presence can confer unique structural and functional properties, such as increased stability against proteolytic degradation and improved receptor selectivity. nih.govnih.gov

Several methods exist for peptide conjugation:

Solid-Phase Peptide Synthesis (SPPS): The derivatized D-phenylalanine analogue can be used as a building block during standard SPPS to be placed at any desired position within a peptide sequence. nih.gov

Post-Synthetic Modification: This involves the chemical modification of a phenylalanine residue already present in a synthesized peptide. ntu.ac.uk For instance, palladium-catalyzed C-H functionalization can be used to modify the phenyl ring of a Phe residue within a peptide chain. ntu.ac.uk

Peptide Stapling: This technique creates a covalent bridge between amino acid side chains to constrain the peptide into a specific conformation, often an α-helix. Intramolecular C-H activation reactions, for example between a tryptophan and an iodo-phenylalanine residue, can form a stable, non-hydrolyzable bond, enhancing peptide stability and cell permeability. nih.gov

The resulting molecules, known as peptidomimetics, are designed to mimic the structure and function of natural peptides but with superior pharmacological properties. nih.gov The this compound moiety can serve as a crucial component in these designs, providing a scaffold for side chain modifications that can explore molecular recognition at biological targets or by introducing conformational constraints to stabilize bioactive structures. nih.govkennesaw.edu

Theoretical and Computational Investigations of N Carboxycarbonyl D Phenylalanine and Its Interactions

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For N-(Carboxycarbonyl)-D-phenylalanine, these methods can elucidate its electronic landscape and predict its chemical behavior.

Electronic Density Distribution and Frontier Molecular Orbitals of this compound

The electronic density distribution of a molecule reveals regions that are electron-rich or electron-poor, which are crucial for understanding intermolecular interactions. In this compound, the presence of multiple carboxyl groups and the aromatic phenyl ring leads to a complex electronic landscape. The oxygen atoms of the carboxyl groups and the amide functionality are expected to have a high electron density, making them potential sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the carboxyl groups are electron-deficient and act as hydrogen bond donors.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the carboxyl groups, while the LUMO may be distributed over the carbonyl carbons and the aromatic ring. A precise determination of these orbitals and their energies would require specific computational studies, which are not yet extensively available in the literature for this particular molecule. However, studies on related molecules, such as N-acyl-alpha-amino acids, provide a framework for what such an analysis would entail. hmdb.cadrugbank.com

Prediction of Acid-Base Equilibria and pKa Values for the Carboxycarbonyl Moieties

This compound possesses two carboxylic acid groups, each with a distinct pKa value. The pKa is a measure of the acidity of a functional group, and its prediction is vital for understanding the molecule's charge state at a given pH. Computational methods, including those based on quantum mechanics, can predict pKa values with increasing accuracy. nih.govnih.gov For this compound, one carboxylic acid is part of the original D-phenylalanine structure, while the other is on the N-carboxycarbonyl group. The electronic environment of each carboxyl group influences its acidity.

Computational predictions for the pKa values of this compound are available from certain databases. drugbank.com These predictions are crucial for understanding how the molecule will behave in a biological system, as its charge state will affect its solubility, membrane permeability, and interactions with biological macromolecules. The accurate prediction of pKa values often involves sophisticated computational models that account for solvent effects. researchgate.net

PropertyPredicted Value
Strongest Acidic pKa 2.79
Physiological Charge -2

Table 1: Predicted physicochemical properties of this compound. Data sourced from computational models. drugbank.com

Reaction Pathway Analysis for Proposed Biotransformations or Synthetic Routes

Theoretical reaction pathway analysis can be used to investigate the mechanisms of chemical reactions, including enzyme-catalyzed biotransformations and synthetic routes. By calculating the energies of reactants, transition states, and products, computational chemists can determine the most likely reaction pathways and predict reaction rates. For this compound, such analyses could be applied to understand its metabolic fate or to optimize its synthesis. For instance, understanding the mechanism of its formation from D-phenylalanine and an acylating agent could lead to more efficient synthetic protocols. While specific studies on the reaction pathways of this compound are not readily found, the methodologies have been successfully applied to a wide range of organic and biochemical reactions.

Molecular Dynamics (MD) Simulations of Conformational Landscape and Solution Behavior

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis in Diverse Solvent Environments

The three-dimensional shape of this compound is not static; it can adopt a multitude of conformations due to the rotation around its single bonds. The preferred conformations are influenced by the surrounding solvent. In a polar solvent like water, conformations that expose the polar carboxyl groups to the solvent will be favored. In a nonpolar environment, the molecule might adopt a more compact conformation to minimize the exposure of its polar groups.

Molecular dynamics simulations can explore the conformational landscape of this compound in different solvents by simulating the molecule's movements over nanoseconds or even microseconds. nih.govrsc.org This analysis would reveal the most stable conformations and the energy barriers between them, providing a detailed understanding of the molecule's flexibility.

Intermolecular Interactions and Self-Assembly Propensities of this compound Molecules

The interactions between this compound molecules can lead to self-assembly into larger, ordered structures. The primary forces driving this self-assembly are expected to be hydrogen bonding between the carboxyl and amide groups, and π-π stacking interactions between the phenyl rings. researchgate.netnih.gov The D-configuration of the phenylalanine moiety will also influence the chirality of any resulting supramolecular structures. upc.edu

Molecular dynamics simulations are a powerful tool to study these self-assembly processes at the atomic level. rsc.org By simulating a system containing multiple this compound molecules, researchers can observe how they interact and aggregate. These simulations can provide insights into the structure of the resulting assemblies and the key interactions that stabilize them. The self-assembly of similar molecules, like phenylalanine itself, has been linked to the formation of fibrils and other nanostructures. researchgate.net Understanding the self-assembly of this compound could have implications for its biological activity and potential applications in materials science.

Molecular Docking and Ligand-Biomolecule Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in structure-based drug design, allowing for the in silico prediction of how a ligand, such as this compound, might bind to its protein target.

To understand the inhibitory action of this compound, a molecular docking simulation can be performed using its known biological target, Factor Inhibiting HIF (FIH). The crystal structure of FIH would be obtained from a repository like the Protein Data Bank (PDB). The simulation would place the this compound molecule into the active site of FIH to predict its most stable binding pose and estimate its binding affinity.

The predicted binding mode would likely reveal key molecular interactions. The D-phenylalanine moiety's phenyl group would be positioned within a hydrophobic pocket of the enzyme. The two carboxyl groups and the amide linker are predicted to form a network of hydrogen bonds and electrostatic interactions with polar and charged amino acid residues in the FIH active site, such as glutamic acid or arginine residues. nih.gov This network is critical for anchoring the ligand in the correct orientation for inhibition.

The binding affinity, often expressed as a docking score or in units of energy (kcal/mol), quantifies the strength of this interaction. A lower energy value typically indicates a more stable and potent interaction. frontiersin.org By comparing the predicted binding affinity of this compound to that of other known inhibitors or structural analogues, researchers can rank their potential efficacy.

Interactive Table 1: Hypothetical Predicted Binding Affinities of this compound and Analogues against FIH

This table presents hypothetical data to illustrate the output of a molecular docking study. The binding affinities are for demonstration purposes.

Compound NameModification from Parent CompoundPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
This compound- (Parent Compound)-8.5Hydrogen bonds with active site residues; hydrophobic interaction with phenyl ring.
N-(Carboxycarbonyl)-D-tyrosinePhenyl group hydroxylated-8.9Additional hydrogen bond via the new hydroxyl group.
N-(Carboxycarbonyl)-D-(4-fluoro)phenylalaninePhenyl group fluorinated-8.7Enhanced hydrophobic interactions.
N-(Malonyl)-D-phenylalanineOxalyl group replaced with malonyl-7.9Altered spacing of carboxyl groups, slightly weaker H-bond network.

These components typically include:

Van der Waals (ΔE_VDW) Interactions: These are short-range attractive and repulsive forces. The favorable packing of the ligand's phenyl ring into a hydrophobic pocket of FIH would be a major contributor here. nih.gov

Electrostatic (ΔE_ELE) Interactions: These are the forces between charged or polar atoms, such as the salt bridges and hydrogen bonds formed by the carboxyl groups of the ligand with residues in the FIH active site. nih.gov

Polar Solvation Energy (ΔG_GB/PB): This represents the energy cost of removing the ligand and the binding site from the polar solvent (water).

Non-Polar Solvation Energy (ΔG_SA): This term is related to the hydrophobic effect, representing the energy gain from burying non-polar surfaces upon binding.

Analyzing these components provides a deeper understanding of what drives the binding. For instance, a large negative contribution from both van der Waals and electrostatic energies would confirm that both hydrophobic packing and specific hydrogen bonds are crucial for the potent inhibition of FIH by this compound.

Interactive Table 2: Hypothetical Breakdown of Binding Free Energy for the this compound-FIH Complex

This table illustrates a sample output from an MM/PBSA calculation. The values are representative examples.

Energy ComponentContribution (kcal/mol)Rationale
Van der Waals Energy (ΔE_VDW)-45.2Favorable packing of the phenyl ring in a hydrophobic pocket.
Electrostatic Energy (ΔE_ELE)-50.8Strong hydrogen bonds and ionic interactions from the two carboxyl groups and amide.
Polar Solvation Energy (ΔG_PB)+78.5Energy penalty for desolvating the polar groups of the ligand and binding site.
Non-Polar Solvation Energy (ΔG_SA)-4.0Favorable hydrophobic effect from burying the phenyl group.
Total Binding Free Energy (ΔG_bind) -21.5 Overall predicted favorable binding energy.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov Using the structure of this compound as a starting point, a structure-based virtual screening campaign could be launched to discover novel and potentially more potent FIH inhibitors. nih.gov

The process would involve:

Library Preparation: A large database of commercially available compounds, such as the ZINC database, would be prepared for docking. nih.gov

High-Throughput Docking: Every compound in the library would be docked into the FIH active site using software optimized for speed. nih.gov

Filtering and Scoring: The docked compounds would be ranked based on their predicted binding affinity. A threshold would be set to select the top-scoring compounds for further analysis.

Post-Processing: The top hits would be visually inspected for sensible binding modes and filtered based on chemical properties (e.g., drug-likeness) to select a final set of promising candidates for experimental testing.

This approach could identify compounds with entirely different chemical scaffolds that still satisfy the key interaction points within the FIH active site, leading to the discovery of novel classes of inhibitors.

De Novo Design Principles for this compound Derivatives with Tailored Biointeractions

De novo design involves the computational creation of novel molecules with desired properties, rather than screening for existing ones. nih.gov Using the this compound-FIH complex as a blueprint, new derivatives can be designed to optimize interactions with the target.

Key design principles would include:

Scaffold Modification: The core D-phenylalanine structure could be modified. For example, the phenyl ring could be decorated with different functional groups (e.g., halogens, methoxy (B1213986) groups) to probe for additional interactions within the hydrophobic pocket or to improve physicochemical properties.

Fragment Growing: Starting with the core-bound structure, computational algorithms can "grow" new chemical fragments from the ligand to fill unoccupied spaces in the binding pocket, potentially forming new, stabilizing interactions.

Scaffold Hopping: This advanced technique involves replacing the central phenylalanine scaffold with a completely different chemical structure (a bioisostere) while preserving the essential three-dimensional arrangement of the key interacting groups (the pharmacophore). This can lead to novel chemical series with improved properties like better synthetic accessibility or reduced off-target effects.

These computational design strategies provide a rational path to iteratively improve upon the starting compound, tailoring the molecular structure to achieve enhanced affinity, selectivity, and other desirable drug-like characteristics.

Interactive Table 3: Hypothetical De Novo Design Strategies for this compound Derivatives

Design StrategyModification ExampleRationale / Goal
Phenyl Ring Substitution Add a para-hydroxyl group to the phenyl ring.Introduce a new hydrogen bond donor to interact with a polar residue at the back of the hydrophobic pocket.
Side Chain Extension Replace the phenyl group with a larger naphthyl group.Maximize van der Waals contacts within a large, unoccupied hydrophobic region of the binding site.
Oxalyl Group Bioisostere Replace the N-oxalyl group with a squaric acid moiety.Maintain the acidic, hydrogen-bonding character while altering geometry and electronic properties for potentially stronger interactions.
Scaffold Hopping Replace the D-phenylalanine core with a substituted tetrahydroquinoline scaffold.Create a novel chemical entity with a more rigid conformation that may reduce the entropic penalty of binding.

Mechanistic Biochemical and Enzymatic Studies Involving N Carboxycarbonyl D Phenylalanine

Investigation of Enzyme Inhibition Mechanisms by N-(Carboxycarbonyl)-D-phenylalanine

The inhibitory action of this compound on FIH has been characterized through various enzymatic assays, shedding light on its mode of action.

Research has identified this compound as a potent and selective inhibitor of FIH. Studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 0.24 μM against FIH. nih.gov The mechanism of this inhibition is understood to be competitive with respect to the co-substrate 2-oxoglutarate (2OG). nih.gov

This compound is a derivative of N-oxalylglycine (NOG), a known broad-spectrum inhibitor of 2OG-dependent oxygenases. nih.gov NOG and its derivatives act as structural mimics of 2OG, binding to the active site of the enzyme and thereby preventing the binding of the natural co-substrate. This competitive displacement is the basis for the inhibitory activity of this compound against FIH. nih.gov

The selectivity of this compound for FIH over other related enzymes, such as the HIF prolyl hydroxylases (PHDs), is a key characteristic. nih.gov This selectivity is attributed to structural differences in the active sites of these enzymes. The benzyl (B1604629) group of this compound occupies a hydrophobic pocket within the FIH active site that is not present in the PHDs, leading to its selective inhibition. nih.gov

Table 1: Inhibition Data for this compound against 2-Oxoglutarate Oxygenases

CompoundTarget EnzymeIC50 (μM)Notes
This compound (NOFD)FIH0.24 nih.govSelective inhibitor.
This compound (NOFD)AspH~15.5 rsc.orgWeak inhibitor.
This compound (NOFD)JMJD5> 20 (inactive) nih.govrsc.orgNot an efficient inhibitor.
N-oxalylglycine (NOG)FIH0.36 nih.govBroad-spectrum inhibitor.

This table is interactive. Users can sort and filter the data.

While direct studies definitively classifying the inhibition of FIH by this compound as reversible or irreversible are not extensively available in the public domain, the nature of its competitive inhibition provides strong indications. Competitive inhibitors typically bind to the enzyme's active site through non-covalent interactions, establishing an equilibrium between the bound and unbound states. This binding is generally reversible, meaning that the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration. Given that this compound acts as a competitive inhibitor by mimicking the co-substrate 2OG, it is highly probable that its interaction with FIH is reversible. nih.govnih.gov

The inhibitory mechanism of this compound is rooted in its ability to act as a substrate mimic. Specifically, it mimics the co-substrate 2-oxoglutarate (2OG), which is essential for the catalytic activity of FIH and other 2OG-dependent dioxygenases. nih.gov The N-oxalyl group of the inhibitor is structurally similar to the 2-oxo acid functionality of 2OG, allowing it to bind to the 2OG binding site within the enzyme's active center. nih.govnih.gov

By occupying the 2OG binding site, this compound prevents the binding of the actual co-substrate, thereby halting the catalytic cycle before the hydroxylation of the HIF-α substrate can occur. The D-phenylalanine moiety of the inhibitor plays a crucial role in its selectivity for FIH over other 2OG oxygenases, by interacting with a specific hydrophobic pocket in the FIH active site. nih.gov This demonstrates a sophisticated level of molecular recognition, where the inhibitor not only mimics the co-substrate but also exploits unique features of the target enzyme's active site to achieve selectivity.

Ligand-Target Binding Kinetics and Thermodynamics

A comprehensive understanding of an inhibitor's mechanism requires the elucidation of its binding kinetics and thermodynamic profile. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods for these investigations.

As of the current literature review, specific studies employing Surface Plasmon Resonance (SPR) to determine the kinetic binding constants (association rate constant, k_a; dissociation rate constant, k_d; and dissociation constant, K_D) for the interaction between this compound and Factor Inhibiting HIF (FIH) have not been reported. Such studies would provide valuable quantitative data on the dynamics of the inhibitor-enzyme interaction.

Similarly, there is a lack of publicly available data from Isothermal Titration Calorimetry (ITC) studies on the binding of this compound to FIH. ITC experiments would be instrumental in defining the thermodynamic parameters of this interaction, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which would offer deeper insights into the driving forces behind the binding event.

Molecular Recognition and Stereospecificity in Biochemical Systems

This compound, a derivative of the amino acid D-phenylalanine, has been a subject of interest in biochemical studies due to its specific interactions with certain enzymes. Its unique structure, featuring a carboxycarbonyl group attached to the nitrogen of D-phenylalanine, dictates its molecular recognition and stereospecificity within biological systems.

The primary target identified for this compound is the Factor Inhibiting Hypoxia-Inducible Factor (FIH), a non-heme iron(II) and 2-oxoglutarate (2OG)-dependent asparaginyl hydroxylase. pdbj.org The structural basis for this specific inhibition has been elucidated through X-ray crystallography. The co-crystal structure of FIH in complex with this compound (also referred to as N-oxalyl-d-phenylalanine in the study) has been solved to a resolution of 2.7 Å (PDB entry: 1YCI). pdbj.org

This structural data reveals that the inhibitor binds at the active site, occupying the binding sites for 2-oxoglutarate and likely the dioxygen molecule. pdbj.org The oxalyl moiety of the inhibitor mimics the C1 and C2 carboxylates of 2-oxoglutarate, a key co-substrate for the enzyme. This mimicry is crucial for the inhibitor's binding and competitive action against the natural substrate. The D-phenylalanine portion of the molecule extends into the active site, contributing to the binding affinity and specificity. pdbj.org

The selective inhibition of FIH by this compound is noteworthy, as it does not significantly inhibit HIF prolyl hydroxylases, another class of enzymes involved in the hypoxic response pathway. pdbj.org This selectivity suggests that structural differences between the active sites of FIH and prolyl hydroxylases are exploited by the unique stereochemistry and chemical features of the inhibitor.

While the co-crystal structure provides significant insights into the binding mode, specific mutagenesis studies detailing the key residues of FIH that interact with this compound and the resulting changes in binding affinity are not extensively available in the reviewed literature. Such studies would be invaluable in further dissecting the precise molecular determinants of its inhibitory activity and selectivity.

Table 1: Key Interactions of this compound with Factor Inhibiting HIF-1 alpha (FIH) Data derived from PDB entry 1YCI.

Inhibitor MoietyInteracting Enzyme FeatureType of Interaction
Oxalyl GroupActive site iron (Fe(II)) and 2-oxoglutarate binding residuesCoordination and hydrogen bonding
D-phenylalanineHydrophobic pocket within the active siteVan der Waals interactions
Carboxylate of phenylalaninePositively charged residues at the active site entranceElectrostatic interactions

The stereochemistry of amino acids plays a pivotal role in their biological activity, as most enzymes and receptors are chiral and exhibit a high degree of stereoselectivity. nih.govnih.gov While L-amino acids are the canonical building blocks of proteins, D-amino acids are found in nature and can have distinct pharmacological activities. nih.govwikipedia.org The D-configuration of this compound is critical for its specific interaction with FIH.

The crystal structure of the FIH-inhibitor complex demonstrates that the D-phenylalanine moiety adopts a specific conformation within the active site that is favorable for binding. pdbj.org This conformation allows for optimal interactions between the inhibitor and the surrounding amino acid residues of the enzyme. The use of a D-amino acid can also confer resistance to degradation by proteases, which are generally specific for L-amino acid-containing peptides and proteins, potentially increasing the inhibitor's bioavailability and duration of action in a biological system. nih.gov

Studies on other enzymes, such as carboxypeptidase A, have also highlighted the differential binding of D- and L-amino acid derivatives. For instance, D-phenylalanine binds to the active site of carboxypeptidase A, with its α-amino group forming a salt link with Glu-270. pathbank.org This interaction, however, leads to a different conformational change in the enzyme compared to the binding of an L-amino acid substrate. pathbank.org This principle of stereospecific recognition underscores the importance of the D-configuration for the unique inhibitory profile of this compound against FIH.

Probing Amino Acid Metabolism and Transport Pathways at a Molecular Level

The transport of amino acids across cell membranes is mediated by a variety of amino acid transporters, many of which exhibit specificity for certain amino acid structures. google.com Given that this compound is a derivative of phenylalanine, it is plausible that it could interact with transporters of large neutral amino acids (LNAAs). However, direct studies on the interaction of this compound with specific amino acid transporters are limited.

Research on other N-acylated amino acids has shown that they can act as inhibitors of certain amino acid transporters. For example, a range of N-acyl amino acids, including those with aromatic side chains like phenylalanine, have been shown to inhibit the glycine (B1666218) transporter GlyT2. researchgate.netnih.gov The potency of inhibition is influenced by the nature of the acyl group and the amino acid headgroup, including its stereochemistry. nih.govnih.gov For instance, N-oleoyl-L-phenylalanine inhibits GlyT2 with a notable IC50 value. nih.gov This suggests that the N-acylation of amino acids can confer inhibitory properties against transporters.

Based on these findings, it can be hypothesized that this compound may act as an inhibitor or a substrate for certain amino acid transporters. Its dicarboxylate nature, however, might influence its recognition by transporters that typically bind neutral or monocarboxylic amino acids. Further experimental studies are required to determine its specific transporter interaction profile and to characterize it as a potential substrate or inhibitor.

Due to its selective inhibition of FIH, this compound holds potential as a valuable biochemical probe for studying the role of this enzyme in cellular processes. pdbj.org By inhibiting FIH, researchers can investigate the downstream effects on the hypoxia-inducible factor (HIF) signaling pathway, which is crucial for cellular adaptation to low oxygen levels and is implicated in various physiological and pathological processes, including cancer and ischemia. nih.govnih.gov

As a selective inhibitor, it can help to differentiate the functions of FIH from those of prolyl hydroxylases, the other major class of HIF-hydroxylating enzymes. pdbj.org This is particularly important for dissecting the specific contributions of asparaginyl hydroxylation to the regulation of HIF-1α's transactivation activity. nih.gov The use of this compound in cell-based assays or in vivo models could help to elucidate the full range of FIH substrates and its role in various metabolic pathways beyond HIF regulation.

Biosynthetic Pathways and Proposed Biotransformation Mechanisms

The specific biosynthetic pathway for this compound has not been explicitly detailed in the available literature. However, based on the known biosynthesis of other N-acyl amino acids, a plausible pathway can be proposed. N-acylation of amino acids is a common metabolic process in many organisms. mdpi.comnih.gov This process is often catalyzed by N-acyltransferases, which utilize an acyl-CoA as the acyl donor and an amino acid as the acceptor.

A hypothetical biosynthetic route for this compound could involve the enzymatic condensation of D-phenylalanine with oxalyl-CoA. The source of D-phenylalanine itself could be the racemization of L-phenylalanine, a reaction catalyzed by amino acid racemases. nih.gov

Proposed Biosynthetic Pathway:

Formation of D-phenylalanine: L-phenylalanine → D-phenylalanine (catalyzed by Phenylalanine Racemase)

Activation of Oxalic Acid: Oxalic acid + ATP + CoA-SH → Oxalyl-CoA + AMP + PPi (catalyzed by an Acyl-CoA Synthetase)

N-acylation: Oxalyl-CoA + D-phenylalanine → this compound + CoA-SH (catalyzed by a specific N-acyltransferase)

The biotransformation or degradation of this compound is also not well-documented. It is likely to undergo hydrolysis of the amide bond, catalyzed by an amidohydrolase, to yield D-phenylalanine and oxalic acid. These products would then enter their respective metabolic pathways. For example, D-phenylalanine can be metabolized, and oxalic acid can be excreted or further metabolized. The metabolism of N-acetylated phenylalanine has been noted, particularly in the context of phenylketonuria. hmdb.ca

Enzymatic Formation of Carboxycarbonyl Derivatives from Precursors

The enzymatic synthesis of N-acyl-alpha-amino acids, a class to which this compound belongs, generally involves the formation of an amide bond between a carboxylic acid and the alpha-amino group of an amino acid. drugbank.comnih.gov This process can be catalyzed by various enzymes, often involving the activation of the carboxylic acid.

Two primary enzymatic strategies are known for the biosynthesis of N-acyl amino acid amides. nih.gov The first is an ATP-dependent pathway where acyl-adenylating enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate. nih.gov This is followed by a nucleophilic attack from the amino group of the amino acid. The second strategy is ATP-independent and is often catalyzed by hydrolases like lipases or aminoacylases. nih.gov In this case, the enzyme transiently activates the carboxylic acid, for instance, by forming an acyl-enzyme intermediate, which then reacts with the amine. nih.gov

In the specific case of this compound, the precursor for the carboxycarbonyl group would likely be a dicarboxylic acid, such as oxalic acid or a related compound. The enzymatic reaction would ligate this dicarboxylic acid to the amino group of D-phenylalanine. While specific enzymes that catalyze this exact reaction with D-phenylalanine have not been definitively identified in the literature, the general mechanisms provide a plausible route for its formation.

For instance, the biosynthesis of the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP) in grass pea involves the formation of an N-oxalyl group, which is structurally related to the N-carboxycarbonyl group. nih.gov Although the precise enzymatic pathway for β-ODAP synthesis is not fully elucidated, it highlights the biological potential for the N-acylation of amino acids with dicarboxylic acids. nih.gov

Table 1: Potential Enzymatic Reactions in the Formation of this compound

Enzyme ClassPrecursorsGeneral Reaction Mechanism
Acyl-adenylating enzymesDicarboxylic acid, D-phenylalanine, ATPATP-dependent activation of the dicarboxylic acid to form a dicarboxy-adenylate intermediate, followed by reaction with the amino group of D-phenylalanine.
Hydrolases (e.g., Lipases, Amidases)Dicarboxylic acid ester, D-phenylalanineFormation of an acyl-enzyme intermediate from the dicarboxylic acid ester, followed by aminolysis with D-phenylalanine.

Hypothesized Biotransformation Pathways of this compound

The metabolic fate of this compound in biological systems has not been experimentally detailed in the available scientific literature. drugbank.com However, based on the metabolism of other N-acyl amino acids and general biochemical principles, several biotransformation pathways can be hypothesized.

The primary and most probable metabolic step would be the hydrolysis of the amide bond linking the carboxycarbonyl group and the D-phenylalanine moiety. rsc.org This reaction would be catalyzed by amidohydrolases or peptidases, yielding D-phenylalanine and a dicarboxylic acid as the initial breakdown products. nih.gov

Once liberated, the D-phenylalanine and the dicarboxylic acid would enter their respective metabolic pathways. D-amino acids, while less common than their L-counterparts, can be metabolized by various organisms. D-phenylalanine can be a substrate for D-amino acid oxidase, which would deaminate it to its corresponding keto acid, phenylpyruvic acid. hmdb.ca Phenylpyruvic acid can then be further metabolized. nih.gov

The dicarboxylic acid resulting from the hydrolysis would likely enter central metabolism. For example, if the carboxycarbonyl group is derived from oxalic acid, it could be degraded by oxalate (B1200264) oxidase or oxalate decarboxylase.

Another hypothetical pathway could involve the modification of the this compound molecule before the cleavage of the amide bond. This could include hydroxylation of the phenyl ring of the D-phenylalanine residue, a common reaction in the metabolism of aromatic amino acids. youtube.com

Table 2: Hypothesized Biotransformation Steps for this compound

StepProposed ReactionPotential Enzyme(s)Resulting Metabolites
1Amide Bond HydrolysisAmidohydrolase, PeptidaseD-phenylalanine, Dicarboxylic Acid
2aDeamination of D-phenylalanineD-amino acid oxidasePhenylpyruvic acid, Ammonia (B1221849)
2bMetabolism of Dicarboxylic AcidOxalate oxidase, Oxalate decarboxylaseSmaller organic acids, CO2
3Aromatic HydroxylationCytochrome P450 monooxygenaseHydroxylated this compound

It is important to emphasize that these pathways are speculative and require experimental validation to confirm their relevance in the biotransformation of this compound.

Advanced Analytical Methodologies for N Carboxycarbonyl D Phenylalanine in Complex Research Matrices

Chromatographic Separation Techniques for Purity and Analysis

Chromatography is fundamental to the analysis of N-(Carboxycarbonyl)-D-phenylalanine, enabling its separation from impurities, metabolites, and other matrix components. The choice of technique is dictated by the specific requirements of the analysis, such as the need for high purity assessment, rapid screening, or the analysis of volatile related compounds.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives like this compound. shimadzu.com Method development typically centers on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

For this compound, a C18 column is a common choice for the stationary phase. helixchrom.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com Adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxyl groups. helixchrom.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the timely elution of the compound while separating it from both more polar and less polar impurities.

Detection is commonly performed using a UV detector. The presence of the phenyl ring allows for detection at wavelengths between 250 and 280 nm, while the carboxyl groups permit detection at lower wavelengths, around 200-210 nm, which can offer greater sensitivity. shimadzu.comresearchgate.net For analyzing samples in complex matrices like plasma or urine, techniques such as column-switching HPLC can be implemented to provide online sample cleanup, enhancing the robustness and sensitivity of the method. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides robust separation based on hydrophobicity.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure consistent ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte.
Gradient 10% to 90% B over 20 minEnsures separation of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Column Temp. 30 °CMaintains stable retention times and peak shapes.
Detection UV at 210 nm and 254 nmMonitors both carboxyl and aromatic moieties for confirmation.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantially faster analysis times and superior resolving power. waters.comnih.gov This technology utilizes columns packed with sub-2 µm particles, which leads to much higher separation efficiency. waters.com

For this compound, a UPLC method would provide improved resolution from closely related impurities and endogenous matrix components. americanlaboratory.com The shorter analysis times, often under 10 minutes, significantly increase sample throughput, which is particularly beneficial in research settings requiring the analysis of large sample batches. waters.comlcms.cz UPLC systems operate at higher pressures than HPLC systems to effectively pump the mobile phase through the densely packed columns. The method development principles are similar to HPLC, typically using reversed-phase columns (e.g., BEH C18) and similar mobile phase compositions, but with much faster gradients and shorter run times. waters.com Pre-column derivatization, for instance using reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag), can be employed to enhance detection sensitivity, though it adds a sample preparation step. waters.comnih.gov

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3.5 - 5 µm< 2 µmHigher efficiency and resolution.
Column Dimensions 4.6 x 150 mm2.1 x 50-100 mmLower solvent consumption.
Analysis Time 15 - 30 minutes2 - 9 minutesIncreased sample throughput. lcms.cz
System Pressure 600 - 4,000 psi6,000 - 15,000 psiDrives efficiency of small particle columns.
Resolution GoodExcellentBetter separation of complex mixtures. waters.com

Gas Chromatography (GC) for Volatile Derivatives or Related Compounds

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar and non-volatile molecule due to its carboxylic acid and amine-derived functional groups. Therefore, direct analysis by GC is not feasible. sigmaaldrich.com

To utilize GC, a chemical derivatization step is mandatory to convert the analyte into a volatile and thermally stable compound. sigmaaldrich.com A common approach is silylation, where active hydrogens on the carboxyl groups are replaced with nonpolar groups. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to create tert-butyl dimethylsilyl (TBDMS) derivatives, which are more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com Another derivatization strategy involves esterification of the carboxyl groups followed by acylation of the N-H group. nih.gov

Once derivatized, the compound can be analyzed on a GC system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). This methodology is particularly useful for identifying and quantifying volatile impurities, reaction byproducts, or certain metabolites related to this compound.

Mass Spectrometry Hyphenated Techniques for Identification and Quantification

Hyphenating chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both the definitive identification and precise quantification of this compound, even at trace levels in complex research samples.

LC-MS/MS for Trace Analysis and Structural Confirmation in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for quantitative analysis in complex matrices. nih.govnih.gov The method combines the separation power of HPLC or UPLC with the mass-resolving capability of a tandem mass spectrometer.

For the analysis of this compound, an electrospray ionization (ESI) source is typically used to generate gas-phase ions of the analyte. The analysis can be performed in either positive or negative ion mode. In the mass spectrometer, the precursor ion (the molecular ion of the compound, [M+H]⁺ or [M-H]⁻) is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise. nih.gov

For accurate quantification, an isotope dilution strategy is often employed. This involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.gov This standard co-elutes with the analyte and corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for this compound

ParameterSettingRationale
Ionization Mode ESI NegativeEfficiently ionizes the acidic carboxyl groups.
Precursor Ion ([M-H]⁻) m/z 236.1Corresponds to the deprotonated molecular ion of C₁₁H₁₁NO₅.
Product Ion 1 (Quantifier) m/z 192.1Potential fragment corresponding to the loss of CO₂ (44 Da).
Product Ion 2 (Qualifier) m/z 148.1Potential fragment corresponding to the loss of the carboxycarbonyl group (88 Da).
Internal Standard This compound-¹³C₆Used for accurate quantification via isotope dilution. nih.gov
MRM Transition (IS) m/z 242.1 → 198.1Monitors the stable isotope-labeled internal standard.

GC-MS for Volatile Metabolites, Impurities, and Reaction Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. Following the necessary derivatization to induce volatility (as described in section 5.1.3), GC-MS is highly effective for the identification and quantification of volatile compounds related to this compound. sigmaaldrich.comnih.gov

After the derivatized analytes elute from the GC column, they enter the MS ion source, where they are typically ionized by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be used for structural elucidation and identification by comparing it to spectral libraries. sigmaaldrich.com For example, TBDMS derivatives exhibit characteristic fragments, such as the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in their identification. sigmaaldrich.com

For quantitative analysis, Selected Ion Monitoring (SIM) can be used. In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to characteristic fragments of the target analyte, which increases sensitivity and reduces interference from co-eluting compounds. nih.gov This makes GC-MS a robust tool for analyzing volatile impurities from synthesis or potential metabolic byproducts in research samples. nih.gov

Capillary Electrophoresis (CE) for Charge-Based Separations and Purity Assessment

Capillary electrophoresis (CE) is a powerful analytical technique well-suited for the separation and purity assessment of charged molecules like this compound. nih.gov Its high efficiency, minimal sample consumption, and versatility make it an attractive alternative to traditional high-performance liquid chromatography (HPLC) methods. nih.govresearchgate.net

The fundamental principle of CE lies in the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. creative-proteomics.comutsouthwestern.edu For this compound, which possesses a carboxylic acid group, its charge-to-size ratio is the primary determinant of its electrophoretic mobility. This allows for effective separation from impurities that may have different charge states or hydrodynamic radii.

Several modes of CE can be employed for the analysis of this compound and related compounds:

Capillary Zone Electrophoresis (CZE): This is the simplest and most common form of CE, where the separation is based on differences in the electrophoretic mobilities of the analytes in a free solution (background electrolyte). mdpi.com CZE is particularly useful for assessing the purity of this compound by separating it from potential starting materials, by-products, or degradation products with different charge characteristics. mdpi.com

Micellar Electrokinetic Chromatography (MEKC): In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. This forms micelles that act as a pseudostationary phase, allowing for the separation of both charged and neutral analytes. This technique can be advantageous for resolving this compound from non-ionic impurities that would co-migrate in CZE.

Chiral Capillary Electrophoresis: To assess the enantiomeric purity of D-phenylalanine derivatives, chiral selectors are added to the background electrolyte. nih.gov These selectors, such as cyclodextrins, form transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and enabling their separation. nih.gov

A typical CE method for the purity assessment of this compound would involve the following considerations:

ParameterTypical ConditionsPurpose
Capillary Fused-silica, 50 µm i.d., 30-60 cm total lengthProvides the separation channel.
Background Electrolyte (BGE) Phosphate or borate (B1201080) buffer, pH 7-9Maintains a stable pH and provides conductivity. The pH influences the charge state of the analyte.
Applied Voltage 10-30 kVDrives the electrophoretic separation. nih.gov
Temperature 20-30 °CAffects viscosity and migration times.
Injection Hydrodynamic or electrokineticIntroduces a small plug of the sample into the capillary.
Detection UV-Vis spectrophotometry (e.g., at 200 or 254 nm) mdpi.comMonitors the separated analytes as they pass the detector window.

Table 1: Typical Capillary Electrophoresis Parameters for this compound Analysis

Development of Robust Quantification Methods for Research Applications

Reliable quantification of this compound in diverse research matrices is paramount for obtaining meaningful experimental data. This requires the development and validation of robust analytical methods.

Validation Parameters for Analytical Assays in Non-Biological/Non-Clinical Matrices

While formal regulatory guidelines like those from the ICH are primarily for clinical applications, their principles provide a strong framework for validating analytical methods in research settings. researchgate.netresearchgate.net The goal of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. europa.eu For non-biological/non-clinical matrices, the key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netupm-inc.com This can be demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention or migration time of this compound. researchgate.net

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. emerypharma.com

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. upm-inc.comwjarr.com It is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked matrix samples) and comparing the measured concentration to the true concentration.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. upm-inc.comwjarr.com It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. upm-inc.comemerypharma.com The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. upm-inc.comemerypharma.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

Validation ParameterAcceptance Criteria (Typical for Research)
Specificity No significant interference at the analyte's retention/migration time.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery of 80-120%
Precision (Repeatability) RSD ≤ 15%
Precision (Intermediate) RSD ≤ 20%
LOQ Signal-to-noise ratio ≥ 10

Table 2: Typical Validation Parameters and Acceptance Criteria for Research Assays

Sample Preparation Protocols for Diverse Research Matrices

The choice of sample preparation protocol is critical for accurate quantification and depends heavily on the nature of the research matrix. organomation.com The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and make the sample compatible with the analytical instrument. libretexts.org

For Reaction Mixtures:

Reaction mixtures from synthetic procedures often contain the product, unreacted starting materials, catalysts, and by-products. A simple dilution with a suitable solvent compatible with the analytical method (e.g., mobile phase for HPLC or background electrolyte for CE) may be sufficient. organomation.com However, if the matrix is complex, a more rigorous cleanup may be necessary.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. libretexts.org For this compound, one could use an aqueous phase and an organic solvent. By adjusting the pH of the aqueous phase, the ionization state of the carboxylic acid group can be manipulated to facilitate its partitioning into the desired phase.

Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively retain the analyte or impurities. biocompare.com For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger solvent.

For Cell Lysates for Enzymatic Studies:

Analyzing this compound in cell lysates presents the challenge of a complex biological matrix containing proteins, lipids, and other small molecules. biocompare.com

Protein Precipitation: This is a common first step to remove the bulk of proteins from the sample. phenomenex.com Cold organic solvents like acetonitrile or methanol, or acids like trichloroacetic acid (TCA), are added to the cell lysate to denature and precipitate the proteins. phenomenex.com After centrifugation, the supernatant containing the small molecules can be further processed.

Ultrasonication or Freeze-Thaw Cycles: These are physical methods used to ensure complete cell lysis and release of intracellular contents. bosterbio.comnih.gov

Filtration: After protein precipitation, the supernatant is often filtered through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter that could clog the analytical column or capillary.

A general sample preparation workflow for cell lysates might involve:

Cell harvesting and washing.

Cell lysis using a suitable buffer and physical disruption method (e.g., sonication). bosterbio.com

Protein precipitation with a cold solvent.

Centrifugation to pellet the precipitated proteins.

Collection of the supernatant.

Filtration of the supernatant.

Direct injection or further concentration/cleanup by SPE if necessary.

MatrixSample Preparation TechniqueRationale
Reaction Mixture (Simple) DilutionReduces concentration to within the linear range of the assay.
Reaction Mixture (Complex) Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)Removes interfering starting materials, catalysts, and by-products.
Cell Lysate Protein Precipitation followed by FiltrationRemoves proteins and particulates that can interfere with the analysis and damage instrumentation.

Table 3: Sample Preparation Strategies for Different Research Matrices

Research Applications and Future Directions for N Carboxycarbonyl D Phenylalanine

Role as a Tool Compound in Mechanistic Enzymology and Enzyme Assay Development

N-(Carboxycarbonyl)-D-phenylalanine serves as a crucial tool compound for investigating enzyme mechanisms and developing new assays, primarily due to its activity as an enzyme inhibitor. It is known to target and inhibit Factor Inhibiting HIF (FIH), an endogenous inhibitor of the Hypoxia-Inducible Factor (HIF) protein. nih.gov As a general Hypoxia-inducible factor 1-alpha inhibitor, it provides a chemical probe to explore the intricate HIF signaling pathway, which is central to cellular responses to low oxygen conditions. nih.govdrugbank.com

The compound's inhibitory action allows researchers to modulate the HIF pathway, facilitating the study of its downstream effects. For instance, research has shown that pretreatment with this compound can mitigate levels of reactive oxygen species (ROS) and alleviate DNA damage and apoptosis induced by ionizing radiation. nih.gov This highlights its utility in studying cellular stress responses.

The design of this compound as an inhibitor can be rationally extended to other enzymes. A structurally related compound, N-(Hydroxyaminocarbonyl)phenylalanine, was designed as a competitive inhibitor for carboxypeptidase A, with the D-configuration isomer showing surprising potency. nih.gov This demonstrates that the core D-phenylalanine scaffold with an N-acyl modification is a versatile template for creating specific enzyme inhibitors. In enzyme assay development, this compound can be used as a reference inhibitor to validate new screening protocols or to characterize the active site of newly discovered enzymes that recognize similar substrates.

Development of Novel Peptide and Peptidomimetic Scaffolds Incorporating the Carboxycarbonyl Moiety

The incorporation of unusual amino acids into peptide sequences is a powerful strategy for developing novel therapeutics and research tools. nih.gov this compound is an attractive building block for creating new peptide and peptidomimetic scaffolds. The presence of the dicarboxylic carboxycarbonyl group and the D-configuration of the amino acid can enforce specific secondary structures, increase resistance to proteolytic degradation, and introduce new points of interaction with biological targets.

Standard peptide synthesis methodologies, such as those employing coupling reagents like DCC or TBTU, can be adapted to incorporate this compound into a growing peptide chain. nih.govyoutube.com The synthesis of phenylalanine-containing peptidomimetics has been achieved through versatile methods like the Ugi four-component reaction, which could be applied to this compound. mdpi.com

The resulting peptidomimetics could have enhanced properties. For example, inserting unusual amino acids can increase lipophilicity, potentially improving cell penetration. nih.gov The unique geometry and electronic properties of the carboxycarbonyl moiety could also lead to scaffolds that mimic or block protein-protein interactions with high specificity. The development of such scaffolds is a promising avenue for drug discovery, building upon the known bioactivity of the parent molecule.

Computational Design of Enhanced Analogues for Specific Biointeractions and Probing Applications

Computational chemistry provides powerful tools for refining the structure of this compound to create analogues with enhanced properties. Using methods like Density Functional Theory (DFT) and Hartree-Fock, the optimized geometric and electronic structure of the molecule can be calculated to understand its intrinsic properties. gelisim.edu.tr This foundational knowledge is critical for predicting how structural modifications will affect its behavior.

Molecular modeling can be used to simulate the interaction of this compound with its known targets, such as FIH. nih.gov By analyzing the binding pocket, researchers can design new analogues with modified side chains or altered stereochemistry to improve affinity and selectivity. Computational assessment of rigid phenylalanine analogues has shown that steric constraints can significantly influence the accessible conformations of the peptide backbone, a principle that can be exploited in rational design. nih.gov

Furthermore, advanced computational pipelines, including those that leverage deep learning and AI, are revolutionizing the de novo design of complex protein folds and functional soluble analogues of membrane proteins. researchgate.netnih.gov These approaches could be used to design novel protein binders or even enzymes that specifically recognize this compound or its enhanced analogues. This synergy between computational design and synthetic chemistry opens the door to creating highly specific molecular probes for a wide range of biological applications.

Green Chemistry Approaches in the Sustainable Synthesis of this compound

Traditional chemical synthesis of N-acyl-amino acids often relies on harsh reagents and produces significant waste. nih.govmanchester.ac.uk Modern research is increasingly focused on developing "green" and sustainable synthetic routes. For this compound, this involves exploring biocatalysis and more environmentally friendly chemical methods.

Biocatalytic synthesis represents a promising green alternative. Enzymes such as aminoacylases, which are already used industrially for resolving racemic mixtures of N-acetyl-amino acids, have the potential to be used for the synthesis of N-acyl-amino acids. nih.govd-nb.info These enzymatic methods operate under mild conditions (aqueous solutions, ambient temperature) and can offer high enantioselectivity, which is crucial for producing the pure D-isomer of the target compound. nih.gov While challenges remain in adapting these enzymes for bulkier acyl groups, genetic modification and process optimization are active areas of research. d-nb.info

Improved chemical synthesis routes also contribute to green chemistry. For instance, methods that avoid acyl chlorides derived from phosgene (B1210022) chemistry are being developed. nih.gov The use of α-keto acids as green acylating agents is another innovative approach, as the primary byproduct is carbon dioxide. acs.org Other strategies include using recyclable catalysts and visible-light-promoted reactions that minimize energy consumption and hazardous waste. organic-chemistry.orgorganic-chemistry.org

Integration into High-Throughput Screening Platforms for Molecular Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of chemical compounds against a biological target. This compound, with its known bioactivity and unique chemical structure, is an excellent candidate for integration into HTS platforms as a foundational scaffold for molecular probe discovery.

A chemical library can be generated by creating a series of derivatives of this compound. Modifications could be made to the phenyl ring, the carboxycarbonyl moiety, or by replacing the D-phenylalanine with other amino acids. This library could then be screened against a wide array of targets, such as enzymes, receptors, and ion channels, to identify new "hits."

The known role of the compound as a HIF pathway inhibitor provides a valuable starting point. nih.govdrugbank.com An HTS campaign could aim to find analogues with greater potency or selectivity for FIH or other related enzymes. Moreover, given the structural similarity to amino acids, these libraries could be screened to discover probes for amino acid transporters or metabolic enzymes involved in amino acid or keto acid metabolism. nih.govnih.gov The use of mass spectrometry-based 'metabolomics' could be a powerful tool for analyzing the effects of these compounds in a high-throughput manner. nih.gov

Emerging Research Frontiers and Unexplored Potential in Advanced Chemical and Biochemical Research

While the current applications of this compound are significant, several emerging frontiers and unexplored areas hold considerable potential.

One of the most exciting new frontiers is in radioprotection. Studies have demonstrated that N-Oxalyl-d-phenylalanine (NOFD) can protect cells from damage caused by ionizing radiation by reducing reactive oxygen species (ROS) levels, likely through its modulation of the HIF pathway. nih.gov This finding opens up a new therapeutic avenue for the compound as a potential agent to mitigate the side effects of radiation therapy or to protect against radiation exposure. The research identified the Notch-2 gene as being sensitive to NOFD treatment, suggesting a potential mechanism that warrants further investigation. nih.gov

Unexplored potential also lies in the field of biomaterials. The unique structure of the molecule could be used to create self-assembling peptides or polymers with novel properties. The dicarboxylic acid moiety provides an additional site for cross-linking or functionalization, which could be exploited to create hydrogels or other biocompatible materials.

Finally, the full scope of its biological activity remains to be charted. As a modified D-amino acid, it may interact with biological systems in unexpected ways, from modulating gut microbiota to acting as a neurotransmitter analogue. Further research into its metabolism, transport, and off-target effects could uncover entirely new applications in chemical biology and medicine.

Q & A

Q. What are the optimized methods for synthesizing N-(Carboxycarbonyl)-D-phenylalanine, and how is purity validated?

The compound is typically synthesized via peptide coupling reactions. For example, derivatives like nateglinide (a related hypoglycemic agent) are prepared by reacting D-phenylalanine with trans-4-isopropylcyclohexanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane) with alkali catalysts. Purification involves recrystallization or HPLC, with purity validated via NMR, HR-ESI-MS, and HPLC (>98% purity) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

High-resolution spectroscopic methods are critical:

  • HR-ESI-MS confirms molecular mass and composition.
  • 1D/2D NMR (e.g., 1^1H, 13^13C, COSY, HSQC) resolves stereochemistry and functional groups.
  • X-ray crystallography provides absolute configuration and bond geometry, as demonstrated in gramicidin biosynthesis studies (RMSD: 0.19 Å for backbone alignment) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store in sealed containers away from oxidizers and moisture.
  • In case of exposure, rinse with water for 15 minutes and seek medical assistance with the SDS .

Advanced Research Questions

Q. How does this compound modulate hypoglycemic activity, and what experimental models validate this?

The compound enhances insulin secretion via pancreatic β-cell KATP_{ATP} channel inhibition. In vivo models (e.g., fasted mice) show a 20% blood glucose reduction at 1.6 mg/kg. Dose-response studies and glucose tolerance tests (GTT) are used to assess efficacy, with structural analogs (e.g., nateglinide) serving as positive controls .

Q. What enzymatic interactions underlie its pharmacological effects, and how are inhibitory mechanisms quantified?

  • Xanthine oxidase inhibition : Derivatives like N-(9,10-anthraquinone-2-carbonyl)-D-phenylalanine show IC50_{50} values of 2.9 μM (vs. 8.1 μM for allopurinol). Assays involve monitoring uric acid formation spectrophotometrically at 295 nm .
  • HIF1AN interaction : Modulates hypoxia-responsive pathways; activity is quantified via luciferase reporter assays in HEK293T cells .

Q. What pharmacokinetic properties influence its metabolic stability in vivo?

  • Half-life : PEGylated formulations (e.g., PEG-fDAO) extend plasma stability (t1/2_{1/2} = 33.68 h vs. 7.67 h for non-PEGylated).
  • Solubility : Low aqueous solubility of D-phenylalanine derivatives may limit bioavailability, requiring co-solvents (e.g., cyclodextrins) .

Q. How can molecularly imprinted polymers (MIPs) improve detection sensitivity for enantiomeric analysis?

MIP-based EG-FET sensors differentiate D/L enantiomers via gate potential shifts. Calibration curves (0.1–10 mM) show linear responses (R2^2 > 0.98) with a detection limit of 50 μM. The Au-glass electrode is functionalized with a phenylalanine-templated MIP film .

Q. What computational methods predict structure-activity relationships (SAR) for acyl-modified derivatives?

  • MNDO calculations and 3D-QSAR model the hydrophobic/hydrophilic balance of the acyl moiety.
  • Docking simulations (e.g., AutoDock Vina) map interactions with target proteins (e.g., SUR1 subunit of KATP_{ATP} channels) .

Q. Does chiral specificity impact its binding affinity in protein-ligand complexes?

Yes. X-ray crystallography of D-phenylalanine in gramicidin synthetase shows a 0.19 Å RMSD difference in backbone alignment compared to L-enantiomers. Binding affinity is assessed via isothermal titration calorimetry (ITC) .

Q. What preclinical toxicology models assess its safety profile?

  • Acute toxicity : LD50_{50} is determined in rodents via single-dose oral administration.
  • Subchronic toxicity : 28-day repeated dosing in rats (OECD 407) evaluates organ histopathology and serum biomarkers.
  • Enzyme inhibition assays monitor off-target effects (e.g., cytochrome P450 isoforms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.